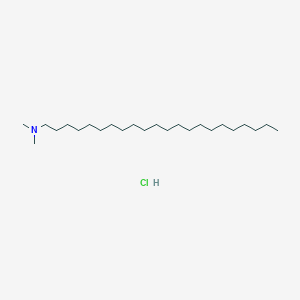![molecular formula C18H33NO4Sn B14264024 1-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}pyrrolidine-2,5-dione CAS No. 139257-44-6](/img/structure/B14264024.png)
1-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}pyrrolidine-2,5-dione is a chemical compound that features a pyrrolidine-2,5-dione core with a tributylstannyl group attached via an oxoethyl linker
Preparation Methods
The synthesis of 1-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}pyrrolidine-2,5-dione typically involves the reaction of pyrrolidine-2,5-dione with a tributylstannyl reagent under specific conditions. The reaction conditions often include the use of a base and a suitable solvent to facilitate the formation of the desired product. Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced stannyl derivatives.
Substitution: The tributylstannyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}pyrrolidine-2,5-dione has several scientific research applications:
Biology: The compound can be used in the study of biological systems where stannyl groups play a role.
Industry: Used in the production of stannylated compounds for various industrial applications.
Mechanism of Action
The mechanism by which 1-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}pyrrolidine-2,5-dione exerts its effects involves the interaction of the stannyl group with specific molecular targets. The oxoethyl linker facilitates the delivery of the stannyl group to the target site, where it can participate in various chemical reactions. The pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
1-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}pyrrolidine-2,5-dione can be compared with other similar compounds such as:
1-{2-Oxo-2-[(trimethylsilyl)oxy]ethyl}pyrrolidine-2,5-dione: Similar structure but with a trimethylsilyl group instead of a tributylstannyl group.
1-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}pyrrolidine-2-one: Similar structure but with a pyrrolidine-2-one core instead of pyrrolidine-2,5-dione. The uniqueness of this compound lies in its specific stannyl group and the oxoethyl linker, which provide distinct chemical properties and reactivity.
Properties
CAS No. |
139257-44-6 |
|---|---|
Molecular Formula |
C18H33NO4Sn |
Molecular Weight |
446.2 g/mol |
IUPAC Name |
tributylstannyl 2-(2,5-dioxopyrrolidin-1-yl)acetate |
InChI |
InChI=1S/C6H7NO4.3C4H9.Sn/c8-4-1-2-5(9)7(4)3-6(10)11;3*1-3-4-2;/h1-3H2,(H,10,11);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
InChI Key |
MLYNJLKATVRFJC-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)OC(=O)CN1C(=O)CCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



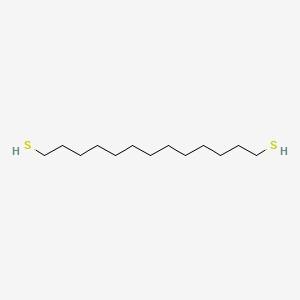

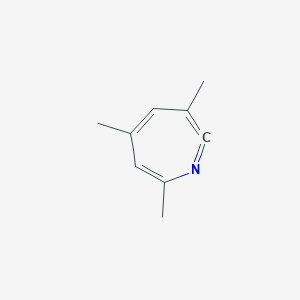
![2,4-Dioxa-1,3-diazabicyclo[1.1.0]butane](/img/structure/B14263981.png)
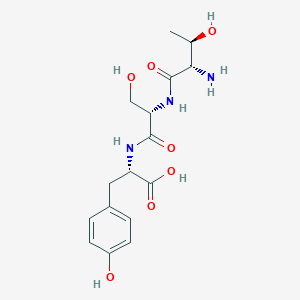
![1H-Pyrrolo[2,3-b]pyridin-4-amine, 6-methyl-1-(phenylsulfonyl)-](/img/structure/B14263987.png)

![Benzene, [(2E)-1-methylene-2-propyl-2-hexenyl]-](/img/structure/B14264000.png)
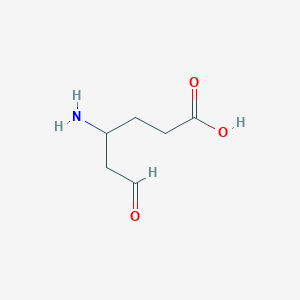
![3-[3,4-Bis(decyloxy)phenyl]prop-2-ynal](/img/structure/B14264002.png)
![Zinc, chlorothieno[3,2-b]thien-2-yl-](/img/structure/B14264009.png)

